Aceclofenac-d4,13C2 (major)

Description

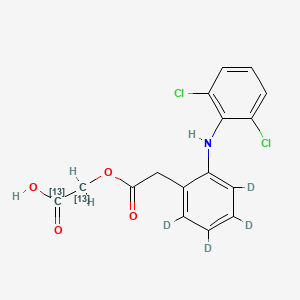

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetyl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NO4/c17-11-5-3-6-12(18)16(11)19-13-7-2-1-4-10(13)8-15(22)23-9-14(20)21/h1-7,19H,8-9H2,(H,20,21)/i1D,2D,4D,7D,9+1,14+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIPYSSQXLZQLJ-UVMBEDSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])CC(=O)O[13CH2][13C](=O)O)NC2=C(C=CC=C2Cl)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Aceclofenac D4,13c2 Major

Strategies for Deuterium (B1214612) and Carbon-13 Incorporation into Organic Molecules

The introduction of deuterium and carbon-13 into organic molecules can be achieved through a variety of synthetic strategies, ranging from the use of pre-labeled starting materials to late-stage isotopic exchange reactions. x-chemrx.comchemicalsknowledgehub.com

Deuterium Incorporation:

Hydrogen Isotope Exchange (HIE): This is a prominent method for introducing deuterium. musechem.com It can be catalyzed by metals like iridium and ruthenium, which facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium gas (D₂) or deuterated water (D₂O). musechem.comresearchgate.net Acid- and base-catalyzed HIE reactions are also common, often leveraging enolization to exchange protons at activated carbon centers. mdpi.com

Catalytic Reduction: Unsaturated bonds (e.g., alkenes, alkynes) can be deuterated using D₂ gas in the presence of a catalyst. researchgate.net Catalytic transfer deuteration has emerged as a powerful alternative that avoids the need for pressurized D₂ gas, using donors like deuterated isopropanol. marquette.edu

Reduction of Carbonyls: Carbonyl compounds can be reductively deuterated using deuterated metal hydrides, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). researchgate.net

Carbon-13 Incorporation:

Use of Labeled Precursors: A common strategy involves synthesizing the target molecule from simple, commercially available starting materials that are already enriched with ¹³C. chemicalsknowledgehub.com For instance, ¹³C-labeled iodomethane (B122720) or ¹³C-labeled carbon dioxide (¹³CO₂) can be used to introduce the isotope into the molecular backbone. x-chemrx.comchemicalsknowledgehub.com

The table below summarizes common methods for isotopic labeling.

| Isotope | Labeling Method | Common Reagents/Catalysts |

| Deuterium (²H/D) | Hydrogen Isotope Exchange (HIE) | D₂O, D₂ gas, Iridium catalysts, Ruthenium catalysts |

| Catalytic Reduction/Deuterogenation | D₂ gas, Metal catalysts (e.g., Pd/C), D₂O with H₂ | |

| Reduction of Carbonyls/Halides | NaBD₄, LiAlD₄ | |

| Carbon-13 (¹³C) | Use of Labeled Reagents | ¹³CO₂, ¹³C-Iodomethane, ¹³C-Chloroacetic acid |

| Hydroformylation | Syngas (¹³CO/H₂) |

Challenges and Advances in the Synthesis of Isotopically Labeled Aceclofenac (B1665411) Analogs

The synthesis of a dually labeled compound like Aceclofenac-d4,13C2 presents unique challenges related to regioselectivity, isotopic scrambling, and reaction conditions. The goal is to incorporate the isotopes at specific, metabolically stable positions to prevent their loss during biological processing. chemicalsknowledgehub.com

The preparation of Aceclofenac-d4,13C2 involves a multi-step process that modifies the standard synthesis of aceclofenac. The deuterium atoms are introduced onto the aniline-substituted benzene (B151609) ring, while the two carbon-13 atoms are placed in the carboxymethyl ester group.

A key challenge is achieving high deuteration efficiency without promoting unwanted deuterium exchange at other positions. For instance, optimizing reaction conditions, such as temperature, is crucial. In the synthesis of related labeled compounds, it has been noted that higher temperatures can lead to deuterium exchange at non-target sites.

Another challenge is preventing isotopic scrambling, where the isotopes migrate to unintended positions within the molecule. The choice of synthetic route and purification methods is critical to ensure the final product has the correct labeling pattern. Late-stage functionalization is an advanced strategy that aims to introduce isotopes as late as possible in the synthetic sequence to minimize steps and improve efficiency. musechem.comchemicalsknowledgehub.com

Recent advancements in synthetic methodologies, such as the use of flow chemistry, offer improved control over reaction parameters like temperature and mixing, which can lead to higher yields and selectivity in isotopic labeling reactions. x-chemrx.com

Characterization of Isotopic Purity and Chemical Identity for Research Standards

Ensuring the quality of an isotopically labeled research standard like Aceclofenac-d4,13C2 is paramount. This involves rigorous characterization to confirm its chemical identity and determine its isotopic purity. rsc.org The primary analytical techniques used for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgwikipedia.orgnumberanalytics.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the isotopic enrichment of the final compound. rsc.orgresearchgate.net It can precisely measure the mass-to-charge ratio, allowing for the differentiation of the labeled compound from its unlabeled counterpart and other isotopologues. wikipedia.orgnumberanalytics.com For Aceclofenac-d4,13C2, the molecular weight is 360.19 g/mol , which is an increase of six mass units compared to unlabeled aceclofenac. This distinct mass shift is a key identifier. MS is also used to quantify the percentage of the labeled species relative to any remaining unlabeled compound, a critical measure of isotopic purity. chemicalsknowledgehub.comcernobioscience.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and confirms the exact position of the isotopic labels within the molecule. rsc.orgwikipedia.org

¹H NMR (Proton NMR): In the case of Aceclofenac-d4,13C2, the substitution of four hydrogen atoms with deuterium on the benzene ring results in the disappearance of the corresponding aromatic proton signals in the ¹H NMR spectrum.

¹³C NMR (Carbon-13 NMR): The incorporation of ¹³C atoms significantly enhances the signal intensity at the labeled positions. nih.gov The unique spectral patterns that arise from ¹³C-¹³C and ¹³C-²H scalar coupling can also be used to confirm the labeling pattern. nih.gov

| Analytical Technique | Parameter Measured | Typical Finding for Aceclofenac-d4,13C2 |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Weight | Confirms mass increase corresponding to 4 Deuterium and 2 Carbon-13 atoms. |

| Isotopic Enrichment | Quantifies the percentage of the desired labeled molecule (e.g., >98%). rsc.org | |

| ¹H NMR | Proton Signals | Absence of signals for the four deuterated positions on the aromatic ring. |

| ¹³C NMR | Carbon Signals | Enhanced signals for the two ¹³C-labeled carbons in the side chain. nih.gov |

Analytical Applications of Aceclofenac D4,13c2 Major in Bioanalysis

Role as an Internal Standard in Quantitative Mass Spectrometry

Aceclofenac-d4,13C2 (major) serves as an ideal internal standard (IS) for the quantitative analysis of aceclofenac (B1665411) in biological samples by mass spectrometry. An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added to samples at a known concentration before sample processing. europa.eu The use of a stable isotope-labeled internal standard, such as Aceclofenac-d4,13C2 (major), is considered the gold standard in quantitative bioanalysis. scispace.com This is because its chemical behavior during sample extraction, chromatography, and ionization is nearly identical to that of the unlabeled aceclofenac.

The key advantage of using Aceclofenac-d4,13C2 (major) lies in its ability to compensate for variations that can occur during the analytical process. scispace.com These variations may include inconsistencies in sample recovery during extraction, fluctuations in injection volume, and importantly, matrix effects. scispace.com Matrix effects are the alteration of ionization efficiency of the analyte due to co-eluting compounds from the biological matrix. nih.govresearchgate.net By using a stable isotope-labeled internal standard that co-elutes with the analyte, any suppression or enhancement of the mass spectrometer signal caused by the matrix will affect both the analyte and the internal standard to a similar extent. researchgate.net This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal.

The dual labeling with four deuterium (B1214612) atoms (d4) and two carbon-13 atoms (13C2) in Aceclofenac-d4,13C2 (major) provides a significant mass shift from the parent aceclofenac, which helps to prevent isotopic overlap and enhances specificity in high-resolution mass spectrometry. High-resolution mass spectrometry can provide an unambiguous molecular identification of Aceclofenac-d4,13C2 (major) through precise mass determination. The protonated molecular ion [M+H]+ for this isotopically labeled compound appears at a mass-to-charge ratio (m/z) of 361.054, which is a characteristic shift of six atomic mass units compared to the unlabeled aceclofenac.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and specificity. researchgate.net In LC-MS/MS methods for aceclofenac, Aceclofenac-d4,13C2 (major) is the preferred internal standard.

The methodology typically involves a reversed-phase liquid chromatography (RP-LC) system to separate aceclofenac from other components in the extracted biological sample. The eluent from the LC column is then introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source. indexcopernicus.com Quantification is performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both aceclofenac and Aceclofenac-d4,13C2 (major) are monitored. For instance, a reported MRM transition for unlabeled aceclofenac is m/z 354.23 → 250.09. indexcopernicus.com A corresponding, shifted transition would be monitored for Aceclofenac-d4,13C2 (major).

The use of Aceclofenac-d4,13C2 (major) in LC-MS/MS methods allows for the achievement of sub-ng/mL sensitivity, which is a significant improvement over less specific methods like spectrofluorimetry that have detection limits in the µg/mL range. The co-elution of the labeled internal standard with the analyte is a critical factor. While deuterium-labeled standards can sometimes exhibit slightly different retention times from their non-labeled counterparts, the inclusion of 13C isotopes generally ensures better co-elution and, therefore, more effective compensation for matrix effects. researchgate.netsci-hub.se

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

While LC-MS/MS is more common for the analysis of non-volatile drugs like aceclofenac, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically after a derivatization step to increase the volatility of the analyte. However, standard GC/MS analysis of aceclofenac is problematic. Due to the thermal instability of aceclofenac, it undergoes facile decomposition in the heated injection port of the gas chromatograph. This results in the loss of glycolic acid and the formation of a breakdown product with a pseudomolecular ion at m/z 277. A similar breakdown occurs with diclofenac (B195802), a potential metabolite and related drug, making it impossible to unambiguously differentiate between the two compounds using standard GC/MS.

Despite these challenges, the use of a stable isotope-labeled internal standard like Aceclofenac-d4 is intended for quantification by GC- or LC-MS. caymanchem.com For a GC-MS method to be viable, specific derivatization procedures that produce stable derivatives of both aceclofenac and its internal standard would be necessary. The selection of an appropriate isotopic internal standard is crucial for quantitative analysis by GC/MS to correct for variability during the analytical process. nih.gov

Validation of Bioanalytical Methods Utilizing Aceclofenac-d4,13C2 (major)

The validation of a bioanalytical method is essential to demonstrate that it is suitable for its intended purpose. europa.eu When using Aceclofenac-d4,13C2 (major) as an internal standard, the validation process assesses various parameters to ensure the reliability and reproducibility of the analytical data.

Assessment of Accuracy and Precision in Analytical Quantification

Accuracy refers to the closeness of the measured concentration to the nominal or true concentration, while precision describes the degree of scatter between a series of measurements. sci-hub.se Both are critical for the validation of a bioanalytical method. Accuracy and precision are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). researchgate.net

The use of Aceclofenac-d4,13C2 (major) as an internal standard is expected to yield high accuracy and precision. Studies on aceclofenac analysis using other internal standards have shown that it is possible to achieve accuracy within 93% to 103% and a coefficient of variation for precision of less than 6.5%. researchgate.net Similar or even better performance would be anticipated with a stable isotope-labeled internal standard like Aceclofenac-d4,13C2 (major) due to its superior ability to compensate for analytical variability. scispace.com

Representative Data Table for Accuracy and Precision

The following table presents illustrative data for what would be expected for the accuracy and precision of a validated LC-MS/MS method for aceclofenac using an appropriate internal standard. The values are based on typical acceptance criteria in bioanalytical method validation guidelines.

| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

| LLOQ | 10 | 98.5 | 5.1 | 97.9 | 6.2 |

| LQC | 30 | 101.2 | 3.5 | 100.5 | 4.1 |

| MQC | 500 | 99.8 | 2.8 | 101.0 | 3.3 |

| HQC | 1500 | 102.1 | 2.1 | 101.7 | 2.9 |

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation.

Evaluation of Matrix Effects and Ion Suppression Compensation

Matrix effects, which can cause ion suppression or enhancement, are a significant concern in LC-MS bioanalysis. nih.govresearchgate.net A key role of Aceclofenac-d4,13C2 (major) is to compensate for these effects. The evaluation of matrix effects is a mandatory part of method validation. acs.org

This is typically assessed by comparing the response of the analyte in the presence of the biological matrix (post-extraction spike) to the response of the analyte in a neat solution. nih.gov The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for matrix effects. researchgate.netchromatographyonline.com Any signal suppression or enhancement should affect both the analyte and the internal standard to the same degree, resulting in a consistent analyte-to-internal standard ratio and thus accurate quantification. The effectiveness of Aceclofenac-d4,13C2 (major) in compensating for matrix effects would be demonstrated by consistent accuracy and precision across different sources of the biological matrix.

Representative Data Table for Matrix Effect Evaluation

This table illustrates how the matrix effect is typically evaluated. The matrix factor is calculated by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area in a neat solution. An ideal internal standard will result in a normalized matrix factor close to 1.

| Concentration Level | Matrix Factor (Analyte) | Matrix Factor (Internal Standard) | IS-Normalized Matrix Factor |

| Low QC (30 ng/mL) | 0.85 | 0.84 | 1.01 |

| High QC (1500 ng/mL) | 0.88 | 0.86 | 1.02 |

Calibration Curve Establishment and Linearity in Quantitative Assays

A calibration curve is established by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration of the analyte in prepared calibration standards. The linearity of this curve over a specific concentration range is a critical parameter of the bioanalytical method. thepharmajournal.com

For the analysis of aceclofenac, linear ranges from 0.05-2.4 µg/ml have been established in HPLC methods. researchgate.net In more sensitive LC-MS/MS methods, linearity is often demonstrated over a wider range, for example, from 1 to 1000 ng/mL. wisdomlib.org The linearity of the calibration curve is typically assessed by the correlation coefficient (r²), which should ideally be greater than 0.99. researchgate.net The use of Aceclofenac-d4,13C2 (major) as an internal standard contributes to achieving a highly linear and reproducible calibration curve by correcting for any variability across the concentration range.

Representative Data Table for Calibration Curve Linearity

The following table provides an example of the data used to establish the linearity of a calibration curve for aceclofenac.

| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 1 | 1,250 | 120,500 | 0.0104 | 0.98 | 98.0 |

| 5 | 6,300 | 121,000 | 0.0521 | 5.10 | 102.0 |

| 20 | 25,000 | 122,500 | 0.2041 | 19.8 | 99.0 |

| 100 | 126,000 | 121,800 | 1.0345 | 101.5 | 101.5 |

| 500 | 635,000 | 123,000 | 5.1626 | 505.2 | 101.0 |

| 1000 | 1,250,000 | 122,000 | 10.2459 | 998.9 | 99.9 |

Regression Equation: y = 0.0102x + 0.0005 Correlation Coefficient (r²): 0.9998

Detection and Quantification of Aceclofenac and its Metabolites in Biological Matrices (Non-Human/In Vitro)

The use of stable isotope-labeled internal standards is paramount for achieving accuracy and precision in the bioanalysis of drugs and their metabolites, particularly in complex non-human and in vitro biological matrices. Aceclofenac-d4,13C2 (major) serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its near-identical physicochemical properties to the unlabeled analyte, aceclofenac, while having a distinct mass-to-charge ratio (m/z). This distinction allows for the correction of variability during sample preparation and analysis, such as extraction inconsistencies and matrix effects.

In vitro metabolism studies are crucial for understanding the metabolic pathways of a drug candidate before proceeding to later stages of development. Common in vitro models include liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450 (CYP) isoenzymes. In these systems, aceclofenac is known to be metabolized to several key compounds, including 4'-hydroxyaceclofenac (B13806639), diclofenac, and 4'-hydroxydiclofenac. The accurate quantification of both the parent drug and its metabolites is essential for characterizing the metabolic profile.

Research has demonstrated the successful development and validation of LC-MS/MS methods for the simultaneous determination of aceclofenac and its metabolites in matrices such as rat liver microsomes. While some studies have utilized other internal standards like flufenamic acid or ibuprofen, the principles of the methodology are directly applicable and highlight the importance of a reliable internal standard like Aceclofenac-d4,13C2 (major) for robust results.

A typical bioanalytical method involves the incubation of aceclofenac with the in vitro matrix (e.g., rat liver microsomes) followed by protein precipitation to stop the metabolic reaction and remove larger proteins. Aceclofenac-d4,13C2 (major) is added to the sample at a known concentration during the extraction process. The subsequent analysis by LC-MS/MS allows for the selective detection and quantification of each analyte based on their specific precursor-to-product ion transitions.

The following tables present representative data from bioanalytical methods developed for the quantification of aceclofenac and its metabolites in non-human/in vitro matrices.

Table 1: LC-MS/MS Parameters for the Analysis of Aceclofenac and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Aceclofenac | 354.0 | 215.0 | 15 |

| 4'-hydroxyaceclofenac | 370.0 | 214.9 | 20 |

| Diclofenac | 296.0 | 215.0 | 10 |

| 4'-hydroxydiclofenac | 312.0 | 214.9 | 20 |

| Aceclofenac-d4,13C2 | 360.2 | 219.0 | 15 |

Table 2: Method Validation Parameters for the Quantification of Aceclofenac in Rat Liver Microsomes

| Parameter | Result |

| Linearity Range | 1 - 2000 ng/mL |

| Correlation Coefficient (r²) | >0.998 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (% bias) | -5.8% to 7.2% |

| Precision (%RSD) | <9.5% |

| Recovery | 85.3% - 92.1% |

| Matrix Effect | 93.7% - 104.5% |

The data presented in these tables underscore the suitability of using a stable isotope-labeled internal standard like Aceclofenac-d4,13C2 (major) in validated LC-MS/MS assays. The high correlation coefficient demonstrates a strong linear relationship between concentration and response, while the low LLOQ indicates excellent sensitivity. The accuracy and precision data fall well within the accepted regulatory limits, confirming the reliability of the method. Furthermore, the consistent recovery and minimal matrix effect suggest that the sample preparation procedure is effective and that the internal standard successfully compensates for any ion suppression or enhancement from the biological matrix.

Contribution to Drug Metabolism and Pharmacokinetics Dmpk Research

The use of stable isotope-labeled compounds like Aceclofenac-d4,13C2 (major) is a powerful strategy in DMPK studies. nih.gov This approach allows for the simultaneous administration of labeled and unlabeled drugs, reducing inter-subject variability and improving the accuracy of pharmacokinetic assessments. nih.gov The distinct mass of Aceclofenac-d4,13C2 (major) enables its differentiation from the unlabeled drug and its metabolites using mass spectrometry, facilitating detailed metabolic profiling.

Elucidation of Metabolic Pathways in Pre-Clinical Models

Stable isotope labeling is instrumental in tracing the metabolic fate of aceclofenac (B1665411). In humans, aceclofenac is primarily metabolized to 4'-hydroxyaceclofenac (B13806639). nih.govfabad.org.trdrugbank.com However, metabolic pathways can differ across species. In rats, for instance, the major metabolites are diclofenac (B195802) and 4'-hydroxydiclofenac, a distinction crucial for the correct interpretation of preclinical data. mdpi.comnih.govresearchgate.net The use of Aceclofenac-d4,13C2 (major) allows researchers to definitively track the transformation of aceclofenac into its various metabolic products in these models.

Identification and Characterization of Major Metabolites (e.g., 4'-hydroxyaceclofenac, diclofenac)

The primary metabolite of aceclofenac in humans is 4'-hydroxyaceclofenac. nih.govdrugbank.commedicines.org.uk Other minor metabolites that have been identified include diclofenac, 5-hydroxyaceclofenac, 4'-hydroxydiclofenac, and 5-hydroxydiclofenac. nih.govfabad.org.trdrugbank.com In rats, the metabolic profile is different, with diclofenac being a major metabolite. mdpi.comresearchgate.net The ability to distinguish the administered labeled compound from its metabolites is key to understanding these pathways.

Enzymatic Biotransformation Studies (e.g., CYP2C9 Mediation)

The metabolism of aceclofenac is significantly mediated by the cytochrome P450 enzyme system, specifically CYP2C9. nih.goveugenomic.comresearchgate.net This enzyme is responsible for the 4'-hydroxylation of aceclofenac, a major metabolic pathway. nih.govnih.gov In vitro studies using human liver microsomes have confirmed the central role of CYP2C9 in this biotransformation. nih.govnih.gov Furthermore, CYP2C9 is also involved in the metabolism of diclofenac, a metabolite of aceclofenac, to 4'-hydroxydiclofenac. researchgate.netnih.govscielo.br The use of labeled substrates like Aceclofenac-d4,13C2 (major) in such enzymatic assays allows for precise measurement of enzyme kinetics and inhibition.

Pharmacokinetic Profiling in Non-Human Biological Systems

The study of pharmacokinetics—how a drug is absorbed, distributed, metabolized, and eliminated (ADME)—is fundamental to drug development. Aceclofenac-d4,13C2 (major) is a valuable tool in these preclinical investigations.

Absorption, Distribution, and Elimination Studies in Animal Models

Following oral administration, aceclofenac is rapidly and completely absorbed. drugbank.commedicines.org.uke-lactancia.org It has a volume of distribution of approximately 25 liters and is highly bound to plasma proteins (>99%). fabad.org.trdrugbank.come-lactancia.org The plasma elimination half-life is about 4 hours. fabad.org.trmedicines.org.uke-lactancia.org Elimination occurs mainly through the kidneys, with about two-thirds of the dose excreted in the urine, primarily as hydroxylated metabolites. drugbank.come-lactancia.org In rats, the oral bioavailability of aceclofenac is relatively low, around 15%, due to extensive first-pass metabolism. mdpi.comnih.govresearchgate.net The use of isotopically labeled aceclofenac in these animal studies allows for accurate determination of these key pharmacokinetic parameters.

| Parameter | Value (in Rats) | Reference |

|---|---|---|

| Absolute Oral Bioavailability | ~15% | nih.govresearchgate.net |

| Time to Peak Plasma Concentration (Tmax) | ~0.23 - 1 h | mdpi.comasianpubs.org |

| Elimination Half-life (t1/2) | ~0.94 - 1.39 h | mdpi.com |

Bioavailability and Bioequivalence Assessment in Pre-Clinical Formulations

Stable isotope-labeled compounds are particularly useful in bioavailability and bioequivalence studies. nih.gov These studies compare the rate and extent of absorption of different formulations of the same drug. By co-administering a reference formulation (e.g., an oral solution) with a labeled test formulation (e.g., a new tablet), researchers can accurately assess bioequivalence while minimizing variability. nih.gov This approach has been applied in preclinical assessments of various aceclofenac formulations in animal models like Wistar rats. asianpubs.orgasianpubs.orgresearchgate.net

Application in In Vitro Metabolism and Transport Studies

In vitro systems, such as human liver microsomes and cultured cells, are essential for studying drug metabolism and transport without the complexities of a whole organism. nih.gov Aceclofenac-d4,13C2 (major) can be used in these systems to investigate specific metabolic pathways and the enzymes involved, such as the CYP2C9-mediated hydroxylation. nih.govnih.gov It also allows for the study of drug transporters that may be involved in the uptake and efflux of aceclofenac and its metabolites from cells.

Isotopic Effects and Their Implications in Research with Aceclofenac D4,13c2 Major

Deuterium (B1214612) Kinetic Isotope Effects on Enzymatic Reactions

The introduction of deuterium into the Aceclofenac (B1665411) molecule, specifically on the phenylamino-phenyl ring, has significant implications for its metabolic fate, primarily due to the deuterium kinetic isotope effect (KIE). The metabolism of Aceclofenac in humans is principally carried out by the cytochrome P450 enzyme system, with CYP2C9 identified as the key enzyme responsible for the primary metabolic pathway: hydroxylation. This reaction typically occurs at the 4'-position of the dichlorophenylamino-phenyl ring, leading to the major metabolite, 4'-hydroxyaceclofenac (B13806639).

The KIE arises because the carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond. In an enzyme-catalyzed reaction where the cleavage of this bond is the rate-limiting step, substituting hydrogen with deuterium will slow down the reaction rate. For P450-mediated hydroxylation reactions, the initial hydrogen abstraction from the substrate is often the rate-determining step.

In the case of Aceclofenac-d4,13C2, the four deuterium atoms are located on the phenyl ring that undergoes hydroxylation. This substitution is expected to result in a primary KIE, leading to a decreased rate of 4'-hydroxyaceclofenac formation. Research on various drug molecules has demonstrated that deuterium substitution at metabolically active sites can significantly reduce the rate of oxidative metabolism. This effect can manifest as changes in key pharmacokinetic parameters, as illustrated in the following table.

| Metabolic Parameter | Effect of Deuteration (d4) | Biochemical Rationale |

|---|---|---|

| Rate of 4'-hydroxylation (Vmax) | Decreased | Higher activation energy required for C-D bond cleavage compared to C-H bond cleavage in the rate-limiting step of the enzymatic reaction. |

| Metabolic Clearance (CL) | Decreased | Slower metabolism leads to a reduced rate of elimination of the drug from the body. |

| Half-life (t1/2) | Increased | A lower clearance rate results in the drug remaining in circulation for a longer period. |

| Substrate Affinity (Km) | Likely Unchanged | Isotopic substitution at the reaction site does not typically alter the initial binding affinity of the substrate for the enzyme's active site. |

The two ¹³C atoms in the acetoxyacetic acid moiety are not directly involved in the hydroxylation reaction and therefore are not expected to contribute a significant KIE for this specific metabolic pathway. However, their presence is crucial for the use of Aceclofenac-d4,13C2 as an internal standard in mass spectrometry-based quantification, providing a distinct mass shift from the unlabeled compound and its d4-metabolites.

Impact of Isotopic Labeling on Chromatographic Behavior and Analytical Resolution

In analytical methodologies such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), isotopically labeled compounds are often assumed to co-elute with their unlabeled counterparts. While this is largely true, the substitution of hydrogen with deuterium can introduce subtle but measurable differences in chromatographic behavior, a phenomenon known as the chromatographic deuterium effect (CDE). acs.orgnih.gov The substitution with ¹³C, due to its smaller relative mass difference, typically has a negligible effect on retention time. acs.org

The CDE in reversed-phase chromatography, the most common separation mode for pharmaceutical compounds, usually results in the deuterated compound eluting slightly earlier than the non-deuterated analogue. acs.orgnih.govcchmc.org This is attributed to the fact that C-D bonds are slightly shorter and less polarizable than C-H bonds. cchmc.org These differences lead to slightly weaker van der Waals and hydrophobic interactions between the deuterated analyte and the nonpolar stationary phase (e.g., C18). cchmc.orgacs.orgnih.gov Consequently, Aceclofenac-d4,13C2 is expected to have a slightly shorter retention time than unlabeled Aceclofenac under identical reversed-phase HPLC conditions.

The magnitude of this retention time shift is influenced by several factors:

Number of Deuterium Atoms: The effect is generally cumulative; a greater number of deuterium atoms leads to a more pronounced shift in retention time. researchgate.net

Chromatographic Conditions: The choice of mobile phase, organic modifier, column temperature, and stationary phase can all modulate the extent of the isotopic separation. researchgate.net

While often minor, this chromatographic separation can have practical implications. In quantitative bioanalysis using LC-MS/MS, if the isotopically labeled internal standard (Aceclofenac-d4,13C2) separates partially from the analyte (Aceclofenac), they may experience different degrees of ion suppression or enhancement in the mass spectrometer source. nih.govacs.orgacs.org This can potentially compromise the accuracy of quantification. Therefore, analytical method development must verify the degree of co-elution to ensure the validity of the assay.

| Chromatographic Parameter | Expected Observation for Aceclofenac-d4,13C2 | Physicochemical Basis |

|---|---|---|

| Retention Time (tR) | Slightly shorter | Weaker hydrophobic interactions with the stationary phase due to the lower polarizability and smaller effective volume of C-D bonds compared to C-H bonds. cchmc.org |

| Resolution (Rs) | Typically < 1.0 (partial separation) | The physicochemical differences are small, usually preventing baseline separation but potentially allowing for partial resolution under optimized conditions. |

| Peak Shape | Unaffected | Isotopic substitution does not alter the fundamental chemical properties that govern peak shape (e.g., pKa). |

Quantitative Analysis of Deuterium Content using Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise location and level of isotopic enrichment in a molecule. For Aceclofenac-d4,13C2, ¹³C NMR spectroscopy offers a highly accurate method for quantifying the deuterium content at specific sites on the phenyl ring. nih.govresearchgate.net

This analysis relies on the observation of small changes in the ¹³C chemical shift caused by the presence of a neighboring deuterium atom, known as a deuterium-induced isotope shift. huji.ac.il Typically, a deuterium atom will cause the resonance of a directly bonded carbon (one-bond effect, ¹JCD) or an adjacent carbon (two-bond effect, ²JCC D) to shift slightly upfield (to a lower ppm value). huji.ac.il For aromatic systems like that in Aceclofenac, the two-bond isotope shift is readily observable and is on the order of 0.1 ppm. huji.ac.il

To perform a quantitative analysis, a specialized ¹³C NMR experiment is conducted with simultaneous decoupling of both ¹H and ²H nuclei (a ¹³C{¹H,²H} experiment). nih.govresearchgate.net This approach simplifies the spectrum by collapsing all carbon signals into sharp singlets. Without deuterium decoupling, a carbon attached to deuterium would appear as a multiplet, complicating analysis. By decoupling both protons and deuterons, the signals corresponding to the different isotopologues (e.g., a carbon adjacent to a C-H group versus one adjacent to a C-D group) can be resolved as distinct singlets due to the isotope shift. nih.govresearchgate.net

The relative deuterium incorporation at a specific position can be calculated by integrating the signal areas of the shifted (deuterated) and unshifted (non-deuterated) carbon resonances. The greater chemical shift dispersion in ¹³C NMR compared to ¹H NMR provides superior resolution, making it an ideal tool for this type of quantitative analysis. acs.org

| Isotopologue Structure | Hypothetical Chemical Shift (ppm) | Signal Integration | Interpretation |

|---|---|---|---|

| C-CH | 130.500 | 0.05 | Represents the fraction of molecules with hydrogen at this position (5%). |

| C-CD | 130.400 | 0.95 | Represents the fraction of molecules with deuterium at this position (95%). The signal is shifted upfield due to the two-bond isotope effect. |

Note: The chemical shift values are hypothetical and for illustrative purposes only to demonstrate the principle of the deuterium-induced isotope shift.

Quality Assurance and Regulatory Compliance for Labeled Reference Standards

Development and Certification of Aceclofenac-d4,13C2 (major) as a Reference Standard

The development of Aceclofenac-d4,13C2 as a reference standard is a meticulous process that begins with its chemical synthesis, where deuterium (B1214612) and carbon-13 isotopes are incorporated into the Aceclofenac (B1665411) molecule. acanthusresearch.com This isotopic labeling results in a compound with a higher mass, which is readily distinguishable from the unlabeled analyte in mass spectrometry-based assays, while maintaining nearly identical chemical and physical properties. acanthusresearch.com

Following synthesis, the material undergoes a comprehensive characterization and certification process to establish its identity, purity, and isotopic enrichment. This process is critical for its qualification as a Certified Reference Material (CRM). The certification is often performed by reference material producers accredited to international standards such as ISO 17034, which outlines the general requirements for the competence of reference material producers. aroscientific.compjlabs.comnata.com.auansi.org This accreditation ensures that the production and certification of the reference material are conducted with technical and scientific competence. nata.com.au

The certification process involves a battery of analytical tests to confirm the structure and assess the purity of the compound. A Certificate of Analysis (CoA) is issued, which documents the results of these tests and provides a certified value for the material's properties, along with an associated measurement uncertainty. naarini.com

Key Characterization and Certification Parameters for Aceclofenac-d4,13C2 (major):

| Test | Method | Purpose |

| Identification | ¹H NMR, Mass Spectrometry (MS), IR | Confirms the chemical structure and the position of the isotopic labels. |

| Purity Assessment | HPLC, GC | Determines the chemical purity by separating and quantifying impurities. |

| Isotopic Purity | Mass Spectrometry (MS) | Confirms the degree of isotopic enrichment and ensures minimal presence of the unlabeled compound. acanthusresearch.com |

| Water Content | Karl Fischer (KF) Titration / TGA | Quantifies the amount of water present, which is crucial for accurate weighing. |

| Potency/Assay | qNMR or Mass Balance Approach | Provides a certified value for the concentration or purity of the standard. |

A sample Certificate of Analysis for Aceclofenac-d4,13C2 (major) would typically present the following data:

| Parameter | Specification |

| Appearance | White to off-white solid |

| ¹H NMR | Conforms to structure |

| Mass Spectrum (ESI) | Conforms to structure |

| Chemical Purity (by HPLC) | ≥98% |

| Isotopic Enrichment | Specified (e.g., ≥99 atom % D, ≥99 atom % ¹³C) |

| Water Content (by KF) | ≤0.5% |

| Certified Purity (Assay) | Reported with uncertainty |

This rigorous certification ensures that each batch of Aceclofenac-d4,13C2 is a reliable and traceable reference standard suitable for its intended analytical applications. nata.com.au

Compliance with Pharmacopeial Standards and Good Manufacturing Practices (GMP) for Research Materials

The manufacturing and quality control of reference standards like Aceclofenac-d4,13C2 intended for use in pharmaceutical analysis are expected to adhere to stringent quality guidelines. While not always subject to the same cGMP regulations as active pharmaceutical ingredients (APIs) intended for human consumption, the principles of Good Manufacturing Practices (GMP) are highly relevant to ensure the quality and consistency of research materials.

Producers of high-quality reference standards often operate under a robust quality management system, such as ISO 9001, and may be accredited to ISO/IEC 17025 for testing and calibration laboratories, in addition to ISO 17034 for reference material production. iteh.aitlcstandards.com This framework ensures that all aspects of production, from raw material sourcing to final product packaging and distribution, are controlled and documented.

Compliance with pharmacopeial standards is another critical aspect. Major pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), provide monographs and general chapters that outline the requirements for the quality and purity of pharmaceutical substances and the standards for reference materials. While a specific monograph for an isotopically labeled compound like Aceclofenac-d4,13C2 may not exist, the principles and methodologies described in the pharmacopeias for the corresponding unlabeled API are often applied. The reference standard must be of sufficient purity to not interfere with the analytical measurement of the primary compound.

Key elements of GMP and pharmacopeial compliance for the production of Aceclofenac-d4,13C2 include:

Documentation and Traceability: Detailed records are maintained for all stages of synthesis, purification, characterization, and packaging, ensuring full traceability of the reference material.

Quality Control: Rigorous testing is performed on starting materials, intermediates, and the final product to ensure they meet predefined specifications.

Stability Testing: The stability of the reference standard is evaluated under specified storage conditions to establish a retest date or expiry date, ensuring its integrity over time.

Packaging and Labeling: The reference standard is packaged in a manner that protects it from degradation and is clearly labeled with all necessary information, including batch number, certified purity, storage conditions, and retest date.

Role in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Submissions (for reference standard use)

Isotopically labeled internal standards like Aceclofenac-d4,13C2 play a crucial role in the development and regulatory approval of generic drug products through Abbreviated New Drug Applications (ANDAs). A key component of an ANDA submission is the demonstration of bioequivalence between the generic product and the reference listed drug. This is typically established through pharmacokinetic studies in human subjects. musechem.com

In these bioequivalence studies, sensitive and specific analytical methods, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), are required to quantify the concentration of the drug in biological matrices such as plasma or serum. crimsonpublishers.com Aceclofenac-d4,13C2 is used as an internal standard in these assays. musechem.com By adding a known amount of the labeled standard to each sample, it is possible to correct for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring the accuracy and precision of the analytical results. musechem.comcrimsonpublishers.com The use of a stable labeled internal standard is considered the gold standard for quantitative bioanalysis and is highly recommended by regulatory agencies.

The quality and characterization of the reference standard used in these pivotal studies are of utmost importance to regulatory authorities. Therefore, the Certificate of Analysis for Aceclofenac-d4,13C2, detailing its identity, purity, and strength, is a critical piece of documentation within the ANDA submission.

Furthermore, the manufacturer of the Aceclofenac-d4,13C2 reference standard may submit a Drug Master File (DMF) to the Food and Drug Administration (FDA). fda.gov A DMF is a confidential submission that provides detailed information about the facilities, processes, or articles used in the manufacturing, processing, packaging, and storing of a drug substance. fda.govbdo.com In the context of a reference standard, a Type II DMF for "Drug Substance, Drug Substance Intermediate, and Material Used in Their Preparation, or Drug Product" would be appropriate. fda.gov

The DMF allows the reference standard manufacturer to protect its proprietary manufacturing information while permitting regulatory agencies to review this information in support of a third party's ANDA submission. bdo.com The ANDA applicant would be granted a Letter of Authorization from the DMF holder, which allows the FDA to access the DMF as part of the application review. fda.gov The FDA does not approve DMFs; they are reviewed in the context of a specific drug application to ensure the reference standard is of adequate quality for its intended use. youtube.com

Advanced Research Perspectives and Emerging Applications

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

The integration of stable isotope-labeled compounds like Aceclofenac-d4,13C2 with omics technologies, such as metabolomics and proteomics, represents a significant leap forward in understanding drug action and effects at a systemic level. In metabolomics, Aceclofenac-d4,13C2 serves as an ideal internal standard for quantitative analysis of Aceclofenac (B1665411) and its metabolites in complex biological matrices. Its physical and chemical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample preparation and analysis, thereby correcting for variability and enhancing the accuracy of quantification. mssm.edu

Stable isotope tracing, a powerful technique in metabolomics, can utilize labeled compounds to track the metabolic fate of a drug. nih.govresearchgate.net By introducing Aceclofenac-d4,13C2, researchers can trace the biotransformation pathways of Aceclofenac, identifying and quantifying its various metabolites with high confidence. nih.govnih.govresearchgate.netresearchgate.net This is crucial for building a comprehensive metabolic profile and understanding the drug's absorption, distribution, metabolism, and excretion (ADME) characteristics. techsciresearch.com

In the realm of proteomics, while direct applications of drug-labeled isotopes are less common, the metabolic consequences of drug action can be studied. Changes in protein expression in response to Aceclofenac treatment can be more accurately quantified using stable isotope labeling in proteomics techniques, providing insights into the drug's mechanism of action and potential off-target effects.

A hypothetical workflow for utilizing Aceclofenac-d4,13C2 in a metabolomics study is outlined below:

| Step | Description | Rationale for using Aceclofenac-d4,13C2 |

| 1. Sample Collection | Biological samples (e.g., plasma, urine) are collected from subjects administered with unlabeled Aceclofenac. | Provides the matrix for analysis. |

| 2. Internal Standard Spiking | A known concentration of Aceclofenac-d4,13C2 is added to each biological sample. | Serves as an internal standard to normalize for variations in sample preparation and instrument response. |

| 3. Sample Preparation | Extraction of Aceclofenac and its metabolites from the biological matrix. | The labeled standard co-extracts with the unlabeled analytes, accounting for extraction inefficiencies. |

| 4. LC-MS/MS Analysis | The prepared samples are analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). | The mass spectrometer can differentiate between the unlabeled Aceclofenac and the heavier, labeled Aceclofenac-d4,13C2 based on their mass-to-charge ratio. |

| 5. Quantification | The peak area ratio of the unlabeled analyte to the labeled internal standard is used to calculate the precise concentration of Aceclofenac and its metabolites. | This ratio-based quantification is more accurate and reproducible than relying on the absolute peak area of the analyte alone. |

High-Throughput Screening and Automation in Bioanalysis with Labeled Standards

The demand for faster and more efficient drug discovery and development processes has led to the widespread adoption of high-throughput screening (HTS) and automation in bioanalysis. nih.gov In this environment, isotopically labeled internal standards like Aceclofenac-d4,13C2 are essential for maintaining data quality and reliability. nih.gov

Automated bioanalytical workflows, often employing robotic liquid handling systems, can process thousands of samples per day. The inclusion of a labeled internal standard at an early stage of the automated process helps to mitigate the potential for systematic errors that can occur in high-throughput settings.

The key advantages of using Aceclofenac-d4,13C2 in automated and high-throughput bioanalysis include:

Improved Precision and Accuracy: Minimizes the impact of variability in automated liquid handling and sample processing steps.

Simplified Data Analysis: Automated data processing software can be programmed to automatically calculate analyte concentrations based on the internal standard ratio, streamlining the data analysis workflow.

Future Directions in Labeled Drug Development and Research Methodologies

The future of labeled drug development is poised for significant advancements, with a focus on more sophisticated labeling strategies and broader applications in preclinical and clinical research. The synthesis of multi-labeled isotopologues of drugs is a growing area of interest, allowing for more complex metabolic studies. researchgate.net

Future research methodologies are likely to see an increased use of labeled compounds in microdosing studies. These studies involve administering a very small, sub-therapeutic dose of a drug to human volunteers to evaluate its pharmacokinetic profile early in the development process. The high sensitivity of modern mass spectrometry, combined with the use of labeled compounds, allows for the accurate measurement of drug concentrations even at these low levels.

Furthermore, advancements in analytical instrumentation, such as high-resolution mass spectrometry, will continue to enhance the utility of labeled compounds. These technologies can provide more detailed information about the metabolic fate of drugs and help to identify previously unknown metabolites.

The development of novel isotopic labeling techniques will also play a crucial role. princeton.edu More efficient and site-selective labeling methods will make it easier and more cost-effective to produce a wider range of labeled compounds for research purposes. researchgate.net

Q & A

Basic: What experimental protocols ensure isotopic purity and stability during the synthesis of Aceclofenac-d4,13C2 (major)?

Methodological Answer:

To optimize isotopic purity (>98 atom% D and >99% 13C), use dynamic nuclear polarization (DNP) under high magnetic fields (3.35 T) and low-temperature conditions to stabilize isotopic labels during synthesis . Post-synthesis, validate isotopic integrity via liquid chromatography–high-resolution mass spectrometry (LC-HRMS) with deuterium-specific fragmentation patterns and 13C isotopic abundance calculations. Stability assessments should include stress testing under varying pH and temperature conditions, followed by quantitative NMR (qNMR) to monitor label retention .

Advanced: How can hyperpolarized NMR techniques improve sensitivity in tracking Aceclofenac-d4,13C2 (major) metabolic pathways?

Methodological Answer:

Dynamic nuclear polarization (DNP) enhances 13C signal-to-noise ratios by >10,000×, enabling real-time metabolic tracing in vitro and in vivo. Dissolve the hyperpolarized sample rapidly in deuterated solvents (e.g., D2O) to preserve polarization, and use 13C-detected 2D NMR experiments (e.g., HSQC) to map metabolic intermediates. For example, hyperpolarized 13C-urea achieved 37% polarization retention post-dissolution, a benchmark applicable to Aceclofenac-d4,13C2 studies .

Basic: What analytical methods are recommended for quantifying Aceclofenac-d4,13C2 (major) in biological matrices?

Methodological Answer:

Use reversed-phase liquid chromatography (RP-LC) with tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode. Calibrate with isotopic internal standards (e.g., diclofenac-d4) to correct matrix effects. For low-concentration detection (<1 ng/mL), optimize electrospray ionization (ESI) parameters and employ collision-induced dissociation (CID) to isolate m/z transitions specific to the deuterated and 13C-labeled fragments .

Advanced: How should researchers resolve contradictions in pharmacokinetic data for Aceclofenac-d4,13C2 (major) across studies?

Methodological Answer:

Discrepancies often arise from variations in protein binding (>99%) or interspecies metabolic differences. Conduct cross-species comparative studies using LC-HRMS to quantify parent compounds and metabolites (e.g., 4’-hydroxyaceclofenac). Validate findings with in vitro hepatocyte models and apply Bayesian statistical models to harmonize interspecies scaling factors. Reference pharmacopeial protocols (e.g., USP 34) for standardized assay conditions .

Basic: What quality control measures are critical for ensuring batch-to-batch consistency in Aceclofenac-d4,13C2 (major) production?

Methodological Answer:

Implement in-process controls (IPCs) such as:

- Isotopic Purity : Monitor via qNMR and isotope ratio mass spectrometry (IRMS).

- Chemical Stability : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV to detect degradation products.

- Residual Solvents : Follow ICH Q3C guidelines with headspace gas chromatography (HS-GC).

Document deviations using statistical process control (SPC) charts to maintain ≤0.1% impurity thresholds .

Advanced: What methodologies address the ecological impact of Aceclofenac-d4,13C2 (major) metabolites in aquatic systems?

Methodological Answer:

Design microcosm studies to simulate environmental persistence:

- Detection : Use solid-phase extraction (SPE) coupled with LC-HRMS to quantify metabolites in water/sediment.

- Toxicity : Conduct acute/chronic exposure assays on model organisms (e.g., Daphnia magna), measuring LC50 and oxidative stress biomarkers (e.g., glutathione peroxidase).

- Remediation : Test advanced oxidation processes (AOPs) like ozonation or UV/H2O2 for degradation efficiency. Cross-reference environmental guidelines (e.g., EU Water Framework Directive) to establish safe thresholds .

Basic: How can researchers validate the specificity of Aceclofenac-d4,13C2 (major) in competitive assay environments?

Methodological Answer:

Perform cross-reactivity studies using structurally similar NSAIDs (e.g., diclofenac, ibuprofen). Employ surface plasmon resonance (SPR) to measure binding affinity (KD) to target proteins (e.g., COX-2). For immunoassays, optimize antibody-epitope recognition using phage display libraries and confirm specificity via Western blotting under reducing/non-reducing conditions .

Advanced: What strategies mitigate signal suppression in MS-based assays for Aceclofenac-d4,13C2 (major) in complex matrices?

Methodological Answer:

- Ionization Enhancement : Add supercharging agents (e.g., sulfolane) to ESI sources.

- Matrix Matching : Prepare calibration standards in analyte-free matrix extracts.

- Data Acquisition : Use parallel reaction monitoring (PRM) with high-resolution orbitrap detectors (resolving power ≥70,000) to isolate target ions from background noise. Validate with standard addition recovery experiments (target: 85–115%) .

Basic: What statistical frameworks are recommended for analyzing dose-response relationships in Aceclofenac-d4,13C2 (major) studies?

Methodological Answer:

Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons. For small sample sizes, employ non-parametric methods (e.g., Kruskal-Wallis). Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize clinical relevance .

Advanced: How can isotopic labeling improve mechanistic studies of Aceclofenac-d4,13C2 (major) in COX-2 inhibition assays?

Methodological Answer:

Use 13C-labeled Aceclofenac-d4 in saturation transfer difference (STD) NMR to map ligand-COX-2 binding epitopes. Pair with molecular dynamics (MD) simulations to correlate isotopic shifts with conformational changes. Validate via X-ray crystallography of co-crystallized complexes, focusing on 13C-enriched regions to resolve electron density ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.